![molecular formula C16H21NO4 B2612183 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone CAS No. 1396684-62-0](/img/structure/B2612183.png)
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone
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Overview
Description
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . The compound is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 .Scientific Research Applications
Synthesis and Chemical Transformations
- The exploration of novel photochemical transformations and synthetic routes for creating beta-lactam compounds and other complex organic molecules often involves intermediates or catalysts with structural features similar to the specified compound (Marubayashi et al., 1992). These methodologies are crucial for the development of new pharmaceuticals and materials.
- Research on the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes leading to novel diazaspiro derivatives indicates the potential for constructing complex molecular architectures from simpler precursors (Attanasi et al., 2001). Such strategies could be relevant for compounds with similar spirocyclic structures.
Pharmacological Potential
- The synthesis and pharmacological evaluation of compounds, particularly those related to analgesics and potential treatments for various conditions, involve detailed study of their chemical structure and activity (Inoue et al., 1975). Even though this specific compound was not mentioned, the methodologies and pharmacological assessments could be applicable.
- Studies on the receptor-based mechanisms of action for HIV entry inhibitors show the significance of structural design in developing potent therapeutic agents (Watson et al., 2005). The intricacies of molecular interactions with biological targets emphasize the importance of structural considerations in drug design.
Material Science and Bio-lubricants
- The synthesis of novel compounds from natural sources for potential use as biolubricants highlights the versatility of spirocyclic and related structures in creating materials with desirable physical and chemical properties (Kurniawan et al., 2017). These studies may provide a framework for investigating the utility of similarly complex molecules in material science applications.
Safety and Hazards
properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2)20-10-16(11-21-15)8-17(9-16)14(18)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPLWIDFWWZPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=CC=C3OC)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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